(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate

Catalog No.
S602518
CAS No.
14602-86-9
M.F
C11H19ClO2
M. Wt
218.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonoc...

CAS Number

14602-86-9

Product Name

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

KIUPCUCGVCGPPA-KXUCPTDWSA-N

SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Synonyms

Carbonochloridic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester; (-)-(1R,2S,5R)-Menthyl Chloroformate; (-)-(R)-Menthyl Chloroformate; (-)-Menthyl Chloroformate; (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl Chloroformate; (1R,2S,5R)-Menthyl C

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C

Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:

Organic synthesis

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:

  • Enantioselective synthesis: It can be used to introduce a menthoxycarbonyl (MOC) protecting group onto chiral alcohols, allowing for selective protection and deprotection during multistep syntheses. This is crucial for synthesizing complex molecules with desired stereochemical configurations [].
  • Resolution of racemic mixtures: By selectively reacting with one enantiomer of a racemic mixture, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate can be used to separate the two enantiomers, enabling the isolation of pure enantiomers for further studies [].

Medicinal chemistry

The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:

  • Drug design and development: The menthoxycarbonyl group can be used as a bioreversible prodrug moiety, meaning it can be attached to a drug molecule to improve its pharmacokinetic properties, such as solubility and targeting, and then be cleaved in the body to release the active drug [].
  • Asymmetric synthesis of chiral drugs: The compound's ability to act as a chiral auxiliary or catalyst in asymmetric synthesis can be valuable for producing enantiopure drugs, which often have superior therapeutic effects compared to racemic mixtures [].

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is an organic compound with the chemical formula C11H19ClO2 and CAS number 14602-86-9. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in organic synthesis as a reactive intermediate for introducing an isopropyl-methylcyclohexyl group into other molecules [].


Molecular Structure Analysis

The key feature of the molecule is the cyclohexyl ring with three substituents: an isopropyl group at the 2nd position, a methyl group at the 5th position, and a chlorocarbonyl chloride (COCl) group at an unspecified carbon (either 1st or 6th) designated by the (1R,2S,5R) stereochemistry. The stereochemistry indicates the specific spatial arrangement of the substituents around the ring. (R) denotes a clockwise and (S) denotes a counter-clockwise orientation of the substituent group relative to an arbitrary reference point [].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Modify: 2023-08-15

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